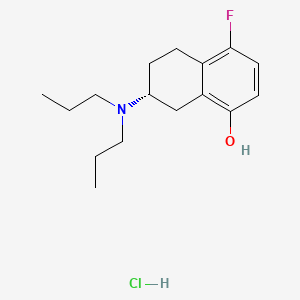
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride is a useful research compound. Its molecular formula is C16H25ClFNO and its molecular weight is 301.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, commonly referred to as R(+)-UH-301, is a compound that exhibits significant biological activity primarily as a selective agonist of the 5-HT1A serotonin receptor. This article explores its pharmacological properties, biological effects, and research findings related to its activity.
- Molecular Formula : C16H24ClFN2O
- Molecular Weight : 301.83 g/mol
- CAS Number : 127126-22-1
- Boiling Point : 382ºC at 760 mmHg
- LogP : 4.31 (indicating lipophilicity)
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin acts as a potent and selective agonist at the 5-HT1A receptor. The compound's structural characteristics allow it to bind effectively to this receptor, leading to various physiological effects, including modulation of neurotransmitter release and influence on mood and pain perception.
Antinociceptive Effects
Research has demonstrated that R(+)-UH-301 exhibits antinociceptive properties in animal models. In experiments involving rats, the compound significantly reduced formalin-induced flinching, indicating its potential use in pain management .
Receptor Interaction Studies
Studies have shown that R(+)-UH-301 interacts with 5-HT1A receptors with varying degrees of intrinsic activity. Specifically, while R-enantiomers are characterized as full agonists at these receptors, S-enantiomers exhibit partial agonistic or antagonistic properties . This differential activity is crucial for drug development targeting specific therapeutic outcomes.
Case Studies and Experimental Data
- Study on Efficacy : A study published in the Journal of Medicinal Chemistry discussed the synthesis of various derivatives of (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin and their interactions with 5-HT1A receptors. The findings indicated that modifications in the molecular structure could enhance receptor affinity and efficacy .
- Pharmacological Profile : Another study highlighted that R(+)-UH-301 significantly inhibited VIP-stimulated cAMP formation in GH4ZD10 cells expressing rat 5-HT1A receptors, showcasing its agonistic effects on receptor signaling pathways .
- Comparative Analysis : In comparative studies involving other 5-HT1A receptor ligands, R(+)-UH-301 demonstrated superior potency and selectivity, making it a valuable candidate for further pharmacological exploration .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H24ClFN2O |
| Molecular Weight | 301.83 g/mol |
| Boiling Point | 382ºC |
| LogP | 4.31 |
| Primary Target | 5-HT1A Receptor |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Serotonin Receptor Agonism
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride acts primarily as a selective agonist for the 5-HT1A serotonin receptor. Its pharmacological properties have been extensively studied in various animal models, demonstrating its potential effects on mood regulation and anxiety.
Case Study Example :
In a study examining the effects of R(+)-UH-301 on locomotion and activity in rats, it was observed that this compound significantly influenced motor activities, indicating its potential role in modulating serotonergic pathways that affect behavior .
2. Antinociceptive Effects
The compound has been investigated for its antinociceptive properties. Research indicates that R(+)-UH-301 effectively reduces pain responses in animal models, suggesting its utility in pain management therapies.
Data Table: Antinociceptive Effects of R(+)-UH-301
| Study Reference | Model Used | Dosage | Observed Effect |
|---|---|---|---|
| Rat model | 0.1 mg/kg | Significant reduction in formalin-induced flinching | |
| Mouse model | 1 mg/kg | Decreased response to pain stimuli |
Neuropharmacological Studies
3. Dopaminergic Modulation
Research has shown that this compound can modulate dopaminergic activity. This modulation is crucial for understanding the interplay between serotonin and dopamine systems in the brain.
Case Study Example :
A study highlighted how R(+)-UH-301 affected midbrain dopamine neurons' firing patterns when administered to rats, providing insights into its potential effects on neuropsychiatric disorders .
Comparative Studies
To better understand the efficacy of this compound, comparative studies with other compounds targeting the same receptors have been conducted.
Data Table: Comparative Efficacy of Serotonergic Compounds
| Compound Name | Receptor Target | Efficacy (based on animal studies) |
|---|---|---|
| (R)-5-Fluoro-8-hydroxy-DPAT | 5-HT1A | High |
| (S)-UH-301 | 5-HT1A | Moderate |
| (R)-8-OH-DPAT | 5-HT1A | High |
Eigenschaften
CAS-Nummer |
127126-20-9 |
|---|---|
Molekularformel |
C16H25ClFNO |
Molekulargewicht |
301.83 g/mol |
IUPAC-Name |
(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m1./s1 |
InChI-Schlüssel |
FKUVCCNCUAFKAH-UTONKHPSSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl |
Isomerische SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F.Cl |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















